molecular formula C10H15N3OS B13439626 (3-Aminopiperidin-1-yl)(2-methylthiazol-4-yl)methanone

(3-Aminopiperidin-1-yl)(2-methylthiazol-4-yl)methanone

Cat. No.: B13439626
M. Wt: 225.31 g/mol
InChI Key: DTFLDXGYUMSQPP-UHFFFAOYSA-N
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Description

(3-Aminopiperidin-1-yl)(2-methylthiazol-4-yl)methanone: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with an amino group and a thiazole ring substituted with a methyl group. The methanone group bridges these two heterocyclic structures, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminopiperidin-1-yl)(2-methylthiazol-4-yl)methanone typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Piperidine Ring Formation: The piperidine ring can be synthesized via the reduction of pyridine derivatives or through cyclization reactions involving appropriate precursors.

    Coupling Reaction: The final step involves coupling the thiazole and piperidine rings through a methanone bridge. This can be achieved using reagents such as acyl chlorides or anhydrides under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the methanone bridge, potentially converting it to an alcohol.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

(3-Aminopiperidin-1-yl)(2-methylthiazol-4-yl)methanone:

Mechanism of Action

The mechanism of action of (3-Aminopiperidin-1-yl)(2-methylthiazol-4-yl)methanone involves its interaction with specific molecular targets. For instance, as an inhibitor of peptidylarginine deiminases, it binds to the active site of the enzyme, preventing the conversion of peptidyl arginine to peptidyl citrulline. This inhibition can modulate various physiological processes, including transcription regulation and immune response .

Comparison with Similar Compounds

Similar Compounds

    (3-Aminopiperidin-1-yl)(2-methylthiazol-4-yl)methanol: Similar structure but with an alcohol group instead of a methanone group.

    (3-Aminopiperidin-1-yl)(2-methylthiazol-4-yl)ethanone: Similar structure but with an ethanone bridge instead of a methanone bridge.

Uniqueness

Properties

Molecular Formula

C10H15N3OS

Molecular Weight

225.31 g/mol

IUPAC Name

(3-aminopiperidin-1-yl)-(2-methyl-1,3-thiazol-4-yl)methanone

InChI

InChI=1S/C10H15N3OS/c1-7-12-9(6-15-7)10(14)13-4-2-3-8(11)5-13/h6,8H,2-5,11H2,1H3

InChI Key

DTFLDXGYUMSQPP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C(=O)N2CCCC(C2)N

Origin of Product

United States

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